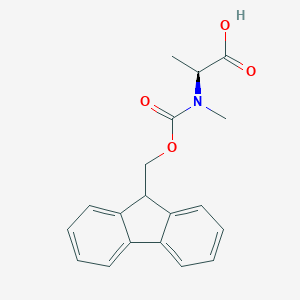

Fmoc-N-Me-Ala-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-N-Methyl-Alanine is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides with specific sequences. This method is particularly valuable for synthesizing peptides that require precise structural attributes and enhanced biological activity .

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a key building block for synthesizing peptides with N-methylation. |

| Drug Development | Facilitates the creation of peptide-based drugs with improved pharmacological properties. |

| Bioconjugation | Enhances targeting capabilities of therapeutic agents by attaching biomolecules. |

Drug Development

In pharmaceutical research, Fmoc-N-Methyl-Alanine plays a critical role in developing peptide-based therapeutics. By incorporating this compound into drug candidates, researchers can enhance metabolic stability and specificity towards biological targets. This is particularly advantageous in creating drugs that require high selectivity and reduced side effects .

Bioconjugation

The compound is instrumental in bioconjugation processes, where it helps attach biomolecules to drugs or imaging agents. This application enhances the targeting capabilities of therapeutic agents, making them more effective in treating specific diseases .

Protein Engineering

Fmoc-N-Methyl-Alanine is also significant in protein engineering, where it allows scientists to modify proteins for improved functionality and stability. This modification is crucial for applications in diagnostics and therapeutics, enabling the development of proteins with tailored properties .

Neuroscience Research

In neuroscience, Fmoc-N-Methyl-Alanine is explored for its potential effects on neurotransmitter activity and receptor interactions due to its methylation properties. This research can provide insights into neurological disorders and lead to novel therapeutic strategies .

Case Study 1: Peptide-Based Drug Development

A study investigated the use of Fmoc-N-Methyl-Alanine in synthesizing peptide analogs that act as enzyme inhibitors. The resulting peptides demonstrated enhanced binding affinities and biological activities compared to their non-methylated counterparts, showcasing the compound's potential in drug design .

Case Study 2: Protein Interaction Studies

Research utilizing Fmoc-N-Methyl-Alanine to create peptide probes enabled scientists to elucidate protein-protein interactions within cellular environments. These studies revealed critical insights into cellular signaling pathways and disease mechanisms, highlighting the compound's utility in chemical biology .

Mécanisme D'action

Target of Action

Fmoc-N-Me-Ala-OH primarily targets the N-terminal amino group of peptides during the peptide assembly process . This compound acts as a protecting group, preventing unwanted side reactions during peptide synthesis .

Mode of Action

The mode of action of this compound involves the temporary masking of the N-terminal amino group . This protection allows for the controlled and sequential addition of amino acids to the growing peptide chain . The Fmoc group is base-labile, meaning it can be removed under basic conditions, such as with piperidine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS). In this process, this compound is used as a building block for the preparation of peptides . The Fmoc group’s removal allows for the next amino acid to be added to the peptide chain .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with controlled sequences . By protecting the N-terminal amino group, this compound prevents side reactions that could disrupt the peptide sequence .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Fmoc-N-Me-Ala-OH implique généralement l'utilisation d'une résine de chlorure de 2-chlorotrityle (2-CTC) comme groupe protecteur temporaire pour l'acide carboxylique. L'étape de méthylation peut être réalisée en utilisant soit du sulfate de diméthyle soit de l'iodure de méthyle selon la méthode de Biron−Kessler . Le processus implique les étapes suivantes :

- Fixation de l'acide aminé à la résine 2-CTC.

- Protection du groupe α-amino à l'aide d'o-nitrobenzènesulfonyle (o-NBS).

- Méthylation du groupe amino.

- Clivage de l'acide aminé protégé de la résine.

Méthodes de production industrielle

Les méthodes de production industrielle de this compound sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour répondre à des quantités plus importantes. L'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à haut débit sont courantes dans les milieux industriels pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-N-Me-Ala-OH subit principalement des réactions typiques des acides aminés et des composés protégés par Fmoc. Celles-ci incluent :

Déprotection Fmoc : Élimination du groupe Fmoc à l'aide d'une base comme la pipéridine.

Réactions de couplage : Formation de liaisons peptidiques avec d'autres acides aminés à l'aide de réactifs de couplage comme le HBTU ou le DIC.

Méthylation : Introduction d'un groupe méthyle au groupe amino.

Réactifs et conditions courants

Déprotection Fmoc : Pipéridine dans le DMF (solution à 20 %).

Réactifs de couplage : HBTU, DIC ou EDC en présence d'une base comme le DIPEA.

Réactifs de méthylation : Sulfate de diméthyle ou iodure de méthyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont des peptides avec des résidus N-méthyl-alanine, qui peuvent avoir une stabilité et une biodisponibilité accrues par rapport aux peptides non méthylés .

Applications de la recherche scientifique

Chimie

This compound est largement utilisé dans la synthèse de peptides et de peptidomimétiques. L'introduction de résidus N-méthyl-alanine peut améliorer la stabilité et la biodisponibilité des peptides, les rendant plus adaptés aux applications thérapeutiques .

Biologie

En recherche biologique, les peptides contenant de la N-méthyl-alanine sont utilisés pour étudier les interactions protéine-protéine et la spécificité enzyme-substrat. Ces peptides peuvent servir d'inhibiteurs ou de modulateurs des processus biologiques.

Médecine

En médecine, les peptides synthétisés à l'aide de this compound sont étudiés pour leur potentiel en tant que médicaments. La stabilité accrue et la résistance à la dégradation protéolytique font de ces peptides des candidats prometteurs pour des applications thérapeutiques .

Industrie

Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de médicaments à base de peptides. Son utilisation dans la SPPS permet la synthèse efficace de peptides complexes avec une pureté et un rendement élevés .

Mécanisme d'action

Le mécanisme d'action des peptides contenant du this compound dépend du peptide spécifique et de sa cible. En général, la N-méthylation du résidu alanine peut améliorer l'affinité de liaison du peptide à sa cible en réduisant la flexibilité conformationnelle et en augmentant les interactions hydrophobes. Cela peut conduire à une meilleure puissance et une meilleure sélectivité du peptide .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-N-Me-Ile-OH : Dérivé de la N-méthyl-isoleucine.

Fmoc-N-Me-Val-OH : Dérivé de la N-méthyl-valine.

Fmoc-N-Me-Leu-OH : Dérivé de la N-méthyl-leucine.

Unicité

Fmoc-N-Me-Ala-OH est unique en sa capacité à introduire des résidus N-méthyl-alanine dans les peptides, ce qui peut améliorer considérablement la stabilité et la biodisponibilité des peptides résultants. Par rapport à d'autres acides aminés N-méthylés, la N-méthyl-alanine offre un équilibre entre l'hydrophobicité et l'encombrement stérique, ce qui en fait un élément constitutif polyvalent pour la synthèse peptidique .

Activité Biologique

Fmoc-N-Me-Ala-OH, or N-Fmoc-N-methyl-alanine, is a synthetic amino acid derivative that has garnered attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) utilizing a 2-chlorotrityl chloride (2-CTC) resin. This method allows for the efficient incorporation of N-methylated amino acids into peptides, enhancing their stability and bioavailability.

Key Steps in Synthesis:

- Methylation: N-methylation can be achieved using reagents such as dimethyl sulfate or methyl iodide. The choice of reagent affects the yield and purity of the final product .

- Fmoc Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group during synthesis, facilitating selective reactions without interfering with the amino group .

2.1. Enhanced Stability and Bioavailability

N-methylation of amino acids like alanine significantly enhances the stability of peptides against enzymatic degradation. This modification increases the half-life of peptides in vivo, making them more effective for therapeutic applications .

2.2. Applications in Drug Development

This compound is utilized in designing peptides that mimic natural proteins or enhance specific biological activities:

- Peptide Therapeutics: Modified peptides can serve as inhibitors or agonists in various biological pathways, potentially leading to new treatments for diseases such as cancer and metabolic disorders.

- Cell Adhesion Studies: Peptides incorporating this compound have been used in screening assays to identify cell adhesion properties, which are critical in tissue engineering and regenerative medicine .

3. Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

4. Case Studies

Case Study 1: Peptide Therapeutics Development

A recent investigation into a series of N-methylated peptides found that those containing this compound exhibited significantly improved binding affinity to target receptors compared to their unmethylated counterparts. This study underscores the potential for developing more effective peptide-based drugs.

Case Study 2: Cell Adhesion Assays

In a study assessing cell adhesion capabilities, peptides modified with this compound showed an increased adhesion rate to extracellular matrix components, indicating its utility in enhancing cell-material interactions crucial for tissue engineering applications .

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350931 | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-07-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.